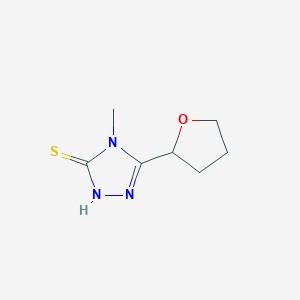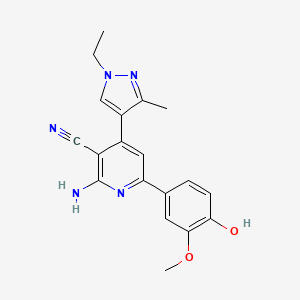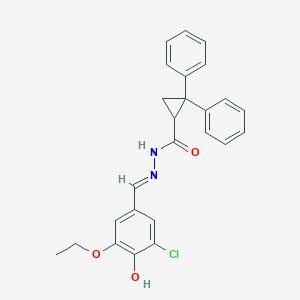
4-methyl-5-(tetrahydro-2-furanyl)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-5-(tetrahydro-2-furanyl)-4H-1,2,4-triazole-3-thiol, also known as THT, is a chemical compound that has been found to have various scientific research applications. THT is a heterocyclic compound that contains a triazole ring and a thiol group, which gives it unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-methyl-5-(tetrahydro-2-furanyl)-4H-1,2,4-triazole-3-thiol is not fully understood. However, it is believed that this compound acts as a free radical scavenger and antioxidant, which helps to reduce oxidative stress and inflammation in the body. This compound has also been found to inhibit the activity of certain enzymes that are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the body, which can help to prevent the development of various diseases. This compound has also been found to have neuroprotective effects, which can help to prevent the development of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-methyl-5-(tetrahydro-2-furanyl)-4H-1,2,4-triazole-3-thiol in lab experiments is that it is a relatively stable compound that can be easily synthesized. This compound is also relatively inexpensive compared to other compounds that are used in scientific research. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to determine its effectiveness in certain applications.
Direcciones Futuras
There are several future directions for the use of 4-methyl-5-(tetrahydro-2-furanyl)-4H-1,2,4-triazole-3-thiol in scientific research. One potential application is in the development of new anti-inflammatory drugs that can be used to treat various diseases. This compound could also be used as a ligand in the synthesis of new metal complexes for catalytic reactions. In addition, this compound could be used in the development of new corrosion inhibitors for metals and alloys.
Conclusion
In conclusion, this compound is a chemical compound that has various scientific research applications. Its unique chemical properties make it a potential candidate for the development of new drugs and catalysts. While its mechanism of action is not fully understood, this compound has been found to have anti-inflammatory and antioxidant properties, making it a promising compound for the treatment of various diseases. Further research is needed to fully understand the potential of this compound in scientific research.
Métodos De Síntesis
The synthesis of 4-methyl-5-(tetrahydro-2-furanyl)-4H-1,2,4-triazole-3-thiol involves the reaction of 4-methyl-5-(tetrahydro-2-furanyl)-4H-1,2,4-triazole with hydrogen sulfide gas in the presence of a catalyst. The reaction takes place under mild conditions and yields this compound as a white crystalline solid. This compound can also be synthesized by reacting 4-methyl-5-(tetrahydro-2-furanyl)-4H-1,2,4-triazole with thiourea in the presence of a catalyst.
Aplicaciones Científicas De Investigación
4-methyl-5-(tetrahydro-2-furanyl)-4H-1,2,4-triazole-3-thiol has been found to have various scientific research applications. It has been used as a ligand in the synthesis of metal complexes for catalytic reactions. This compound has also been used as a corrosion inhibitor for metals and alloys. In addition, this compound has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
Propiedades
IUPAC Name |
4-methyl-3-(oxolan-2-yl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3OS/c1-10-6(8-9-7(10)12)5-3-2-4-11-5/h5H,2-4H2,1H3,(H,9,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYUJFCTXMGDVBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2CCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-4-(3,5-di-tert-butyl-4-hydroxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B6019869.png)
![2-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]quinazolin-4(3H)-one](/img/structure/B6019881.png)

![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide](/img/structure/B6019894.png)
![3-{[cyclohexyl(methyl)amino]methyl}-1-(2,2-dimethylpropyl)-3-hydroxy-2-piperidinone](/img/structure/B6019902.png)

![2-[(5-{4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B6019909.png)
![N-(2,4-dichlorophenyl)-N'-{5-[(2-isopropyl-5-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B6019914.png)
![1-(2,6-difluorobenzyl)-N-[2-(2,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6019918.png)
![N-[1-methyl-2-(2-thienyl)ethyl]-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6019921.png)
![N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-2-(4-methoxybenzyl)-1,3-benzoxazole-6-carboxamide](/img/structure/B6019929.png)

![6-bromo-2-(4-butylphenyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-4-quinolinecarboxamide](/img/structure/B6019967.png)